An In-Depth Technical Guide to Boc-L-Cys(Propargyl)-OH (DCHA) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Boc-L-Cys(Propargyl)-OH (DCHA) for Researchers and Drug Development Professionals
An essential tool for innovative bioconjugation and peptide modification, N-α-tert-Butoxycarbonyl-S-propargyl-L-cysteine dicyclohexylammonium (B1228976) salt, commonly abbreviated as Boc-L-Cys(Propargyl)-OH (DCHA), is a valuable amino acid derivative for researchers in the fields of chemistry, biology, and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in click chemistry and peptide engineering.
This versatile reagent incorporates a terminal alkyne group, rendering it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—a cornerstone of click chemistry. This bioorthogonal reaction enables the precise and efficient labeling and conjugation of peptides, proteins, and other biomolecules in complex biological systems.
Core Chemical Identity and Structure
Boc-L-Cys(Propargyl)-OH (DCHA) is the dicyclohexylammonium salt of N-Boc protected S-propargyl-L-cysteine. The Boc (tert-butoxycarbonyl) group provides temporary protection of the α-amino group, which can be readily removed under acidic conditions during solid-phase peptide synthesis (SPPS). The propargyl group on the sulfur atom of the cysteine residue introduces a reactive alkyne functionality. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the stability and handling of the compound.
The chemical structure of Boc-L-Cys(Propargyl)-OH is depicted below:
Caption: Chemical structure of N-α-tert-Butoxycarbonyl-S-propargyl-L-cysteine.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Boc-L-Cys(Propargyl)-OH and its DCHA salt is provided in the table below for easy comparison and reference.
| Property | Boc-L-Cys(Propargyl)-OH | Boc-L-Cys(Propargyl)-OH (DCHA) |
| Molecular Formula | C₁₁H₁₇NO₄S | C₂₃H₄₀N₂O₄S |
| Molecular Weight | 259.32 g/mol [1][2] | ~440.64 g/mol |
| CAS Number | 1260119-25-2[1][2] | Not explicitly available, often referenced by the free acid CAS. |
| Appearance | White to off-white solid | White to off-white solid |
| Purity | Typically >95% | Typically >95% |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol (B129727). | Enhanced solubility in some organic solvents compared to the free acid. |
| Storage | Store at -20°C for long-term stability. | Store at -20°C for long-term stability. |
Experimental Protocols
Synthesis of Boc-L-Cys(Propargyl)-OH (DCHA)
The synthesis of Boc-L-Cys(Propargyl)-OH (DCHA) is a multi-step process that begins with the S-propargylation of L-cysteine, followed by N-Boc protection, and finally salt formation with dicyclohexylamine.
Step 1: Synthesis of S-propargyl-L-cysteine (SPRC) [3][4]
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Dissolve L-cysteine in a suitable solvent, such as a mixture of methanol and water, under an inert atmosphere (e.g., argon).
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Add a base, such as sodium methoxide (B1231860) or sodium hydroxide (B78521), to the solution to deprotonate the thiol group.
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Slowly add propargyl bromide dropwise to the reaction mixture at a controlled temperature (e.g., 0°C).
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Allow the reaction to proceed for several hours at room temperature, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
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The crude S-propargyl-L-cysteine can be purified by recrystallization.
Step 2: N-Boc Protection of S-propargyl-L-cysteine
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Suspend S-propargyl-L-cysteine in a suitable solvent system, such as a mixture of dioxane and water or tert-butanol (B103910) and water.
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Add a base, such as sodium hydroxide or triethylamine, to adjust the pH of the solution.
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Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture portion-wise while maintaining the pH.
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Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain crude Boc-L-Cys(Propargyl)-OH.
Step 3: Formation of the Dicyclohexylamine (DCHA) Salt
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Dissolve the crude Boc-L-Cys(Propargyl)-OH in a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Slowly add dicyclohexylamine (1 equivalent) to the solution with stirring.
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The DCHA salt will typically precipitate out of the solution.
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Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield Boc-L-Cys(Propargyl)-OH (DCHA) as a stable, crystalline solid.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Boc-L-Cys(Propargyl)-OH is an ideal building block for introducing an alkyne handle into peptides for subsequent modification via CuAAC. The following is a general protocol for the bioconjugation of an azide-containing molecule to a peptide containing a propargylated cysteine residue.
Materials:
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Peptide containing S-propargyl-cysteine
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Azide-functionalized molecule (e.g., fluorescent dye, biotin, or another peptide)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
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Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
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Organic co-solvent (e.g., DMSO or DMF) if required for solubility
Protocol:
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Dissolve the peptide containing the S-propargyl-cysteine residue in the degassed buffer to a final concentration of 1-10 mg/mL.
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Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
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In a reaction vessel, combine the peptide solution and the azide-functionalized molecule (typically in a slight molar excess).
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Prepare a fresh stock solution of sodium ascorbate in water.
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Prepare a stock solution of CuSO₄ and the copper-chelating ligand (e.g., TBTA) in a suitable solvent (e.g., DMSO/water mixture).
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To the peptide-azide mixture, add the CuSO₄/ligand solution to a final copper concentration of 50-100 µM.
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Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
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Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
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Upon completion, the conjugated peptide can be purified by standard methods such as HPLC or size-exclusion chromatography.
Experimental Workflows and Signaling Pathways
The utility of S-propargyl-cysteine extends to the precise control of protein function. By genetically encoding this unnatural amino acid into a protein, researchers can introduce a bioorthogonal handle for various applications, including the in vivo crosslinking of proteins and the conditional activation of enzymes.
The following diagram illustrates a workflow for the genetic encoding of S-propargyl-cysteine into a protein of interest, followed by its application in thiol-yne click chemistry for in vivo protein crosslinking.
Caption: Workflow for in vivo protein crosslinking using genetically encoded S-propargyl-cysteine.
This workflow enables the study of protein-protein interactions within a cellular environment. The compact size of the S-propargyl-cysteine side chain allows for its incorporation even in the interior of proteins without significantly perturbing their structure.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Boc-L-Cys(Propargyl)-OH (DCHA). It is recommended to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
